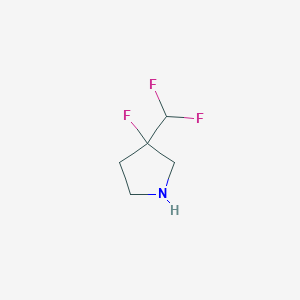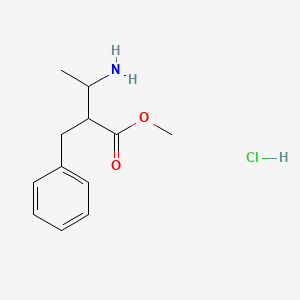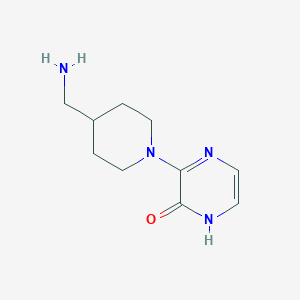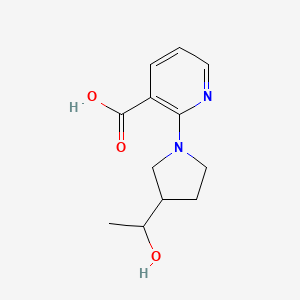
1-溴丙烷-2,2-D2
描述
1-Bromopropane, also known as n-propyl bromide, is an organobromine compound with the chemical formula CH3CH2CH2Br . It is a colorless liquid that is used as a solvent . Its industrial applications increased dramatically in the 21st century due to the phasing out of chlorofluorocarbons and chloroalkanes .
Synthesis Analysis
Industrial routes to 1-bromopropane involve free-radical additions to the corresponding alkenes . A laboratory synthesis involves treating propanol with a mixture of hydrobromic and sulfuric acids . Alternate synthetic routes include treating propanol with phosphorus tribromide or via a Hunsdiecker reaction with butyric acid .Molecular Structure Analysis
The molecular structure of 1-Bromopropane consists of a three-carbon alkane chain with a bromine atom attached to one end .Chemical Reactions Analysis
In elimination reactions, the hydroxide ion acts as a base - removing a hydrogen as a hydrogen ion from the carbon atom next door to the one holding the bromine. The resulting re-arrangement of the electrons expels the bromine as a bromide ion and produces propene .Physical and Chemical Properties Analysis
1-Bromopropane is a colorless liquid with a characteristic hydrocarbon odor . It has a molecular weight of 122.993 g/mol, a density of 1.354 g/mL, a melting point of -110.5 °C, and a boiling point of 70.3 to 71.3 °C . It is soluble in water, ethanol, and diethyl ether .科学研究应用
有机合成
1-溴丙烷-2,2-D2 常用作烷基化试剂,用于有机合成。 它促进异丙基引入有机分子中,这是构建复杂化学结构的基本步骤。 由于其同位素标记,这种化合物的氘原子可用于追踪反应和理解反应机理 .
工业清洁
在工业环境中,this compound 用作清洁和脱脂金属表面、电子电路板和光学元件的溶剂。 它在溶解有机残留物方面非常有效,因此在保持设备原始状态方面非常有价值 .
药物研究
在药物研究中,this compound 用于合成开发新药的关键中间体。 它在引入氘方面起着至关重要的作用,可以用于制造具有潜在改善药代动力学特性的“重”药物 .
环境检测
这种化合物还用于环境检测,以监测空气质量和检测有机污染物。 其同位素标记可以更准确地追踪和量化各种环境样品中的污染物 .
材料科学
在材料科学中,this compound 用于生产合成纤维和沥青。 它有助于改变材料以增强其性能,例如提高纤维的抗拉强度或沥青的耐久性 .
分析化学
最后,在分析化学中,this compound 用于动态顶空气相色谱/质谱 (GC/MS)。 该技术用于灵敏地测定复杂混合物中的挥发性有机化合物,氘标记增强了检测能力 .
作用机制
Target of Action
1-Bromopropane-2,2-D2, similar to its analogs, primarily targets the nervous system and reproductive system . In the nervous system, it acts as a potent neurotoxic compound . In the reproductive system, it inhibits spermiation in male rats and disrupts the development of follicles in female rats .
Mode of Action
The mode of action of 1-Bromopropane-2,2-D2 involves elimination reactions. In these reactions, a base removes a hydrogen ion from the carbon atom next to the one holding the bromine. The resulting rearrangement of the electrons expels the bromine as a bromide ion and produces propene .
Biochemical Pathways
1-Bromopropane-2,2-D2 affects several biochemical pathways. It causes molecular alterations associated with carcinogenesis, including genotoxicity, oxidative stress, and glutathione depletion . These alterations are observed mainly in vitro and in toxicity studies in rodents .
Pharmacokinetics
1-Bromopropane-2,2-D2 is well absorbed following ingestion, inhalation, or dermal exposure . The majority of 1-Bromopropane-2,2-D2 is removed from the body within a day, either unchanged in the air exhaled or in urine after it has been changed to breakdown products .
Result of Action
The molecular and cellular effects of 1-Bromopropane-2,2-D2’s action are significant. It has been shown to cause molecular alterations related to carcinogenicity, including genotoxicity (mutations and DNA damage), oxidative stress, glutathione depletion, and immunomodulation . It also increases the stemness of colorectal cancer cells .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Bromopropane-2,2-D2. For instance, it quickly evaporates into the air when released to the environment. In air, it is broken down quickly . Moreover, the U.S. Environmental Protection Agency determined that certain conditions of use of 1-Bromopropane-2,2-D2 present an unreasonable risk of injury to health .
安全和危害
未来方向
生化分析
Biochemical Properties
1-Bromopropane-2,2-D2 plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to undergo oxidation reactions catalyzed by cytochrome P450 enzymes, primarily CYP2E1 . Additionally, it forms conjugates with glutathione, a critical antioxidant in cellular metabolism . These interactions highlight the compound’s involvement in detoxification processes and its potential impact on cellular redox balance.
Cellular Effects
1-Bromopropane-2,2-D2 has been shown to affect various types of cells and cellular processes. Exposure to this compound can lead to oxidative stress, genotoxicity, and depletion of glutathione levels . These effects can disrupt cell signaling pathways, alter gene expression, and impair cellular metabolism. In particular, 1-Bromopropane-2,2-D2 has been associated with neurotoxicity, affecting the nervous system by causing symptoms such as dizziness, headaches, and muscle weakness .
Molecular Mechanism
The molecular mechanism of 1-Bromopropane-2,2-D2 involves its interaction with biomolecules at the molecular level. It binds to cytochrome P450 enzymes, leading to the formation of reactive metabolites that can cause DNA damage and oxidative stress . The compound also inhibits or activates specific enzymes, influencing various metabolic pathways. Changes in gene expression have been observed, particularly in genes related to oxidative stress response and detoxification .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Bromopropane-2,2-D2 change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that prolonged exposure to 1-Bromopropane-2,2-D2 can lead to persistent oxidative stress and genotoxicity . Additionally, the compound’s metabolites can accumulate in tissues, potentially causing long-term adverse effects .
Dosage Effects in Animal Models
The effects of 1-Bromopropane-2,2-D2 vary with different dosages in animal models. At lower doses, the compound may cause mild neurotoxic effects, while higher doses can lead to severe neurotoxicity and hepatotoxicity . Dose-dependent effects have been observed in studies, with significant changes in motor nerve conduction velocity and muscle strength at higher concentrations . Toxicity thresholds and adverse effects at high doses highlight the importance of careful dosage management in experimental settings.
Metabolic Pathways
1-Bromopropane-2,2-D2 is involved in several metabolic pathways, primarily through oxidation reactions catalyzed by cytochrome P450 enzymes and glutathione conjugation . These pathways play a crucial role in the compound’s detoxification and elimination from the body. The interactions with enzymes and cofactors in these pathways can influence metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of 1-Bromopropane-2,2-D2 within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound is well-absorbed following ingestion, inhalation, or dermal exposure . It is distributed to various tissues, including the liver, brain, and kidneys, where it can exert its toxic effects. The localization and accumulation of 1-Bromopropane-2,2-D2 in specific tissues are critical factors in understanding its overall impact on health .
Subcellular Localization
1-Bromopropane-2,2-D2’s subcellular localization affects its activity and function. The compound can be found in various cellular compartments, including the cytoplasm and mitochondria . Its localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The presence of 1-Bromopropane-2,2-D2 in these compartments can impact cellular processes such as energy production, detoxification, and oxidative stress response .
属性
IUPAC Name |
1-bromo-2,2-dideuteriopropane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7Br/c1-2-3-4/h2-3H2,1H3/i2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYNYIHKIEHGYOZ-CBTSVUPCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-bromo-4,4-dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole](/img/structure/B1475204.png)







![2-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]benzoic acid](/img/structure/B1475220.png)
![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-2-one](/img/structure/B1475222.png)
